molecular formula C10H8ClNS B1582895 4-(Chloromethyl)-2-phenyl-1,3-thiazole CAS No. 4771-31-7

4-(Chloromethyl)-2-phenyl-1,3-thiazole

Cat. No. B1582895
CAS RN: 4771-31-7
M. Wt: 209.7 g/mol
InChI Key: SVEGSFSFMLCNFF-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-phenyl-1,3-thiazole (4-CMTPT) is a synthetic organic compound that has a wide range of applications in the scientific research field. It is a heterocyclic compound that is composed of a carbon-nitrogen ring with a chlorine atom attached to the ring. 4-CMTPT has been studied extensively and has been found to have a variety of effects in a number of different areas, including biochemical and physiological effects.

Scientific Research Applications

Synthesis and Molecular Structure

  • The compound has been utilized in the synthesis of new anellated 4H-1,4,2-diazaphospholes, including chiral variants with menthyl substituents. These were prepared through Hantzsch type cyclocondensation, involving 4-phenyl-2-amino-1,3-thiazole and chloromethyl dichlorophosphine, among other routes. These compounds exhibited significant structural properties based on multinuclear NMR spectroscopy and X-ray diffraction analyses (Betzl et al., 2013).
  • Another study focused on the synthesis and structural analysis of 4-Chloromethyl-3-anilino-2-(4-methyl-benzoylimido)thiazole. This compound was synthesized from 1-p-methylbenzoyl-3-phenylaminothiourea and 1,3-dichloroacetone. The crystal structure was determined using various spectroscopic methods, which is crucial for understanding the compound's molecular framework (Liu et al., 2008).

Corrosion Inhibition

  • Thiazole hydrazones, derivatives of 4-(Chloromethyl)-2-phenyl-1,3-thiazole, have been studied for their potential in inhibiting mild steel corrosion in acid media. This study involved thermodynamic, electrochemical, and quantum chemical methods, highlighting the compound's practical applications in industrial settings (Chaitra et al., 2016).

Anticancer and Antimicrobial Activity

  • Research has been conducted on the molecular docking and biological functions of a molecule containing the 1,3-thiazol structure, revealing its potential in antimicrobial and anticancer activities. This includes analyzing the compound's interactions with different proteins and investigating its stability through natural bond orbital analysis (Viji et al., 2020).

Metabolism Study

  • A study on the metabolism of 2-acetamido-4-(chloromethyl)thiazole in germfree and conventional rats provides insight into the compound's biological transformations and potential therapeutic applications. This study suggests different metabolic pathways in these rat models, contributing to our understanding of its pharmacokinetics (Bakke et al., 1981).

Photo-degradation Studies

  • The photo-degradation behavior of a pharmaceutical compound with a thiazole structure was investigated, shedding light on its stability and degradation pathways. This is crucial for understanding the compound's behavior under various environmental conditions (Wu et al., 2007).

Mechanism of Action

Target of Action

Similar compounds have been found to target rna polymerases in certain viruses

Mode of Action

It is known that chloromethyl groups can react with a wide range of chemically related substrates . This suggests that 4-(Chloromethyl)-2-phenyl-1,3-thiazole may interact with its targets through a similar mechanism, leading to changes in the targets’ function.

Biochemical Pathways

It is known that metabolic pathways involve a series of chemical reactions within a cell, and the products of one reaction often act as the substrates for subsequent reactions . Therefore, it is plausible that 4-(Chloromethyl)-2-phenyl-1,3-thiazole could affect multiple biochemical pathways through its interactions with its targets.

Pharmacokinetics

Pharmacokinetics involves the study of how a drug is absorbed, distributed, metabolized, and excreted by the body . These properties can significantly impact a compound’s bioavailability and therapeutic efficacy.

properties

IUPAC Name

4-(chloromethyl)-2-phenyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNS/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVEGSFSFMLCNFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90284978
Record name 4-(chloromethyl)-2-phenyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90284978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-2-phenyl-1,3-thiazole

CAS RN

4771-31-7
Record name 4771-31-7
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40038
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(chloromethyl)-2-phenyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90284978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2.33 g of thiobenzamide was dissolved in 20 ml of dry methanol, and 2.16 g of 1,3-dichloroacetone was added thereto at room temperature and then heated under reflux for 1 hour. The solvent was distilled off under reduced pressure, and ice water was added to the remaining product, which was then neutralized with an aqueous solution of sodium hydrogen carbonate. The resulting product was extracted with ethyl acetate, washed with saturated saline, and dried over sodium sulfate, and the solvent was distilled off under reduced pressure. The residual product was purified through silica gel column chromatography to obtain 2.03 g of 4-chloromethyl-2-phenylthiazole was obtained from the fraction eluted with chloroform/n-hexane=1/2.
Quantity
2.33 g
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20 mL
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2.16 g
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Synthesis routes and methods II

Procedure details

In analogy to the procedure described in example 1 d], [rac]-2-ethoxy-3-(3-fluoro-4-hydroxy-phenyl)-propionic acid ethyl ester (example 7 a]) was reacted with 2-(2-phenyl-thiazol-4-yl)-ethanol (prepared from thiobenzamide and 1,3-dichloroacetone in analogy to the procedure described in example 4 a] to give 4-chloromethyl-2-phenyl-thiazole followed by side chain elongation in analogy to the sequence described in examples 13 a] to 13 d]) in tetrahydrofuran in the presence of triphenylphosphine and DEAD (diethyl azodicarboxylate) to yield [rac]2-ethoxy-3-{3-fluoro-4-[2-(2-phenyl-thiazol-4-yl)-ethoxy]-phenyl}-propionic acid ethyl ester, which was further saponified in analogy to the procedure described in example 4 e], to yield [rac]2-ethoxy-3-{3-fluoro-4-[2-(2-phenyl-thiazol-4-yl)-ethoxy]-phenyl}-propionic acid as a light yellow gum.
Name
[rac]-2-ethoxy-3-(3-fluoro-4-hydroxy-phenyl)-propionic acid ethyl ester
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Synthesis routes and methods III

Procedure details

A solution of thiobenzamide (1.37 g, 10 mmol) and 1,3-dichloro-acetone (1.27 g, 10 mmol) in ethanol (25 mL) is warmed to 75° C. and stirred at this temperature for 1 h. The resulting solution is cooled, poured into ice then brought to pH 8 with K2CO3 solution (sat.). This mixture is extracted with ethyl acetate, dried over MgSO4 and concentrated to give the title compound. This product is used without further purification. MS (ESI) 210 (M+H)+.
Quantity
1.37 g
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reactant
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1.27 g
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25 mL
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

A mixture of thiobenzamide (13.7 g, 0.10 mol), 1,3-dichloroacetone (12.7 g, 0.10 mol), sodium bicarbonate (8.4 g, 0.10 mol) and dichloroethane (200 mL) is refluxed for 6 hours. The reaction mixture is cooled to 23° C. and the solid by-products are removed by filtration. The filtrate is concentrated under reduced pressure to give the crude product (19.0 g). This material is recrystallized from hexane and the title product is obtained as a light yellow solid (18.2 g) in 86.0% yield, m.p. 44°-48° C.
Quantity
13.7 g
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reactant
Reaction Step One
Quantity
12.7 g
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Quantity
8.4 g
Type
reactant
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Quantity
200 mL
Type
solvent
Reaction Step One
Yield
86%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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